1-(3-Chlorobenzyl)piperidine-4-carboxylic acid
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Overview
Description
“1-(3-Chlorobenzyl)piperidine-4-carboxylic acid” is a chemical compound1. It is similar to isonipecotic acid, which is a heterocyclic compound that acts as a GABA A receptor partial agonist2. It consists of a piperidine ring with a carboxylic acid moiety2.
Synthesis Analysis
The synthesis of piperidine derivatives has been the subject of many studies3. For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines3.
Molecular Structure Analysis
The molecular structure of “1-(3-Chlorobenzyl)piperidine-4-carboxylic acid” is not directly available. However, it is likely to be similar to isonipecotic acid, which consists of a piperidine ring with a carboxylic acid moiety2.Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied3. For example, a method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chlorobenzyl)piperidine-4-carboxylic acid” are not directly available. However, a similar compound, isonipecotic acid, has a molar mass of 129.16 g/mol2.Scientific Research Applications
Crystal and Molecular Structure Analysis
The study of 4-piperidinecarboxylic acid hydrochloride provides insights into its crystal and molecular structure. Characterized by single-crystal X-ray diffraction and B3LYP/6-31G(d,p) calculations, this compound forms orthorhombic crystals. The piperidine ring adopts a chair conformation, with hydrogen bonding playing a significant role in its structural configuration. Such analyses are foundational in understanding the compound's interaction capabilities, potentially guiding its application in material science and drug design (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Hydrogen Bonding and Spectroscopic Properties
Further research into complexes formed by piperidine-4-carboxylic acid with chloroacetic acid reveals detailed hydrogen bonding and spectroscopic properties. These findings, underpinned by X-ray diffraction, FTIR, Raman, and NMR spectroscopy, alongside B3LYP/6-31G(d,p) calculations, elucidate the compound's behavior in various environments. This knowledge contributes to its potential use in chemical sensors or as a building block in supramolecular chemistry (Komasa, Katrusiak, Szafran, Barczyński, & Dega-Szafran, 2008).
Catalytic Applications
The synthesis and application of Fe3O4-SA-PPCA, involving piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles, highlight its role as a novel nanomagnetic reusable catalyst. This compound facilitates the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives, demonstrating its utility in facilitating chemical reactions. Such catalytic capabilities can be leveraged in pharmaceutical synthesis and green chemistry (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis Methodology
A new synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid from N,N-bis(2-hydroxyethyl) amine demonstrates the compound's accessibility through improved operational methods. This innovation increases yield and simplifies the synthesis process, relevant for industrial-scale production and research purposes (Chun, 2000).
Anticancer Agent Evaluation
The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents underscore its potential in drug development. By systematically synthesizing and testing these compounds, researchers can uncover new therapeutic options for cancer treatment, highlighting the compound's significance in medicinal chemistry (Rehman et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard4. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area5.
Future Directions
Piperidine derivatives, including “1-(3-Chlorobenzyl)piperidine-4-carboxylic acid”, have shown potential in various fields of research and industry6. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry3.
Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a more detailed analysis, please refer to the original sources or consult a professional in the field.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-3-1-2-10(8-12)9-15-6-4-11(5-7-15)13(16)17/h1-3,8,11H,4-7,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGKULNOZQXTSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394664 |
Source
|
Record name | 1-(3-chlorobenzyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)piperidine-4-carboxylic acid | |
CAS RN |
901920-70-5 |
Source
|
Record name | 1-(3-chlorobenzyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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